Palmitoyl-8-amino-3,6-dioxaoctanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

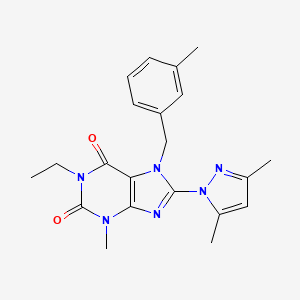

Palmitoyl-8-amino-3,6-dioxaoctanoic acid is a compound with the molecular formula C22H43NO5 and a molecular weight of 401.60 . It appears as a white crystalline powder .

Molecular Structure Analysis

The IUPAC name for Palmitoyl-8-amino-3,6-dioxaoctanoic acid is 2-[2-(2-hexadecanamidoethoxy)ethoxy]acetic acid . This suggests a structure with a palmitoyl group (hexadecanamide) attached to an ethoxy chain, which is further attached to another ethoxy group and an acetic acid group.Physical And Chemical Properties Analysis

Palmitoyl-8-amino-3,6-dioxaoctanoic acid is a white crystalline powder .Applications De Recherche Scientifique

Anti-Inflammatory and Antioxidant Properties

Research has demonstrated that derivatives of palmitoyl-8-amino-3,6-dioxaoctanoic acid, such as N-Palmitoyl-ethanolamine (PEA) analogs, exhibit significant anti-inflammatory and antioxidant properties. These derivatives have been shown to reduce inflammation without affecting the viability of macrophages, suggesting their potential for therapeutic use in inflammatory diseases. This insight supports the development of new drugs based on PEA analogs/derivatives with enhanced biological properties (Saturnino et al., 2017).

Protein Palmitoylation

Protein palmitoylation, a critical post-translational modification where palmitic acid is covalently attached to cysteine residues on proteins, plays a significant role in membrane association, subcellular localization, and function of proteins. Studies utilizing palmitic acid analogs, like 17-octadecynoic acid (17-ODYA), have provided a global quantitative map of dynamic protein palmitoylation events. This research has identified subsets of proteins that are dynamically palmitoylated, suggesting that enzyme-mediated depalmitoylation is a key regulatory mechanism for specific proteins involved in cell growth and cancer (Martin et al., 2011).

Enhancing Fatty Acid Production

The application of genetic engineering to modify the fatty acid content in organisms like Synechocystis sp. PCC6803 by expressing acyl-ACP thioesterases from Arachis hypogaea L. has shown promising results. This approach resulted in significant increases in the production of valuable fatty acids, including palmitoleic acid, highlighting the potential of genetic manipulation in enhancing the availability of beneficial fatty acids for various applications (Chen et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)23-16-17-27-18-19-28-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKSXEDHNCFMCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

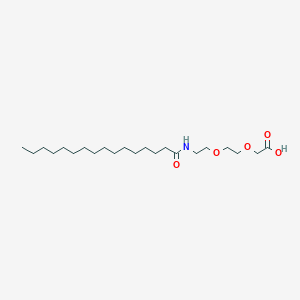

CCCCCCCCCCCCCCCC(=O)NCCOCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palmitoyl-8-amino-3,6-dioxaoctanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2671781.png)

![3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2671785.png)

![4-[(2-Methoxyacetyl)amino]benzenesulfonyl fluoride](/img/structure/B2671789.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B2671790.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2671791.png)

![(4-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2671792.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2671800.png)

![5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2671801.png)